molecular formula C16H16O4 B7756534 1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methylphenoxy)ethan-1-one

1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methylphenoxy)ethan-1-one

Cat. No.: B7756534
M. Wt: 272.29 g/mol
InChI Key: UOBGWTOQZALQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methylphenoxy)ethan-1-one is an organic compound with a complex structure that includes both phenolic and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methylphenoxy)ethan-1-one typically involves the reaction of 2,4-dihydroxy-5-methylbenzaldehyde with 4-methylphenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aldehyde group is converted into a ketone. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methylphenoxy)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methylphenoxy)ethan-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cellular Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, which are relevant to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethan-1-one: Lacks the methyl group on the phenolic ring, which may affect its reactivity and biological activity.

    1-(2,4-dihydroxy-5-methylphenyl)-2-phenoxyethan-1-one: Lacks the methyl group on the ether-linked phenyl ring, potentially altering its chemical properties and applications.

Uniqueness

1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methylphenoxy)ethan-1-one is unique due to the presence of both methyl groups on the phenolic and ether-linked phenyl rings. This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-3-5-12(6-4-10)20-9-16(19)13-7-11(2)14(17)8-15(13)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBGWTOQZALQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C(=C2)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.